![molecular formula C7H10N2O3S2 B5614508 4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5614508.png)
4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide often involves multiple steps, including the reaction of specific sulfonamide moieties with other chemical entities to produce a series of compounds with potential antimicrobial activity. For example, the synthesis of related sulfonamide derivatives has been achieved through reactions starting from 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione, leading to compounds with interesting antimicrobial properties (Ghorab et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds akin to 4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide can be elucidated using techniques such as X-ray crystallography, which has been employed to report the crystal structures of certain synthesized compounds. These structural analyses contribute to understanding the compound's molecular geometry and potential interaction sites for biological activity (Ghorab et al., 2017).
Chemical Reactions and Properties
Compounds structurally related to 4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide can undergo various chemical reactions, including competitive formation of different heterocyclic compounds when reacted with specific reagents. For instance, reactions involving N-sulfonylamines and azirines have led to the formation of thiadiazoles, oxathiazoles, and acrylamidines, showcasing the compound's versatility in chemical synthesis (Tornus et al., 1996).
Physical Properties Analysis
The physical properties of 4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide derivatives, such as solubility, melting point, and crystalline structure, can be significantly influenced by the compound's molecular structure. These properties are essential for determining the compound's suitability for various applications, including material science and pharmaceuticals.
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, pH stability, and potential for forming derivatives, play a crucial role in the compound's applications in synthesis and drug design. Understanding these properties can help in tailoring the compound for specific uses, including the development of new materials or pharmaceutical agents.
properties
IUPAC Name |
4-(dimethylsulfamoyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3S2/c1-9(2)14(11,12)5-3-6(7(8)10)13-4-5/h3-4H,1-2H3,(H2,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYQOYRQRBGXCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CSC(=C1)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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